

2-(2-Butoxyethyl)piperidine hydrochloride: A Technical Guide to Synthesis and Application

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Compound of Interest

Compound Name:	2-(2-Butoxyethyl)piperidine hydrochloride
CAS No.:	1220030-28-3
Cat. No.:	B1439872

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Executive Summary

2-(2-Butoxyethyl)piperidine hydrochloride (CAS: 1220030-28-3) is a highly specialized, synthetically valuable aliphatic heterocycle. While specific biological literature on this exact compound is limited, it serves as a critical building block in medicinal chemistry. The 2-substituted piperidine motif is a privileged pharmacophore found in numerous central nervous system (CNS) agents and local anesthetics (e.g., ropivacaine, bupivacaine). The integration of a 2-butoxyethyl side chain introduces a flexible, ether-linked lipophilic tail that can significantly modulate blood-brain barrier (BBB) penetrance, hydrogen-bond accepting capacity, and the pKa of the piperidine nitrogen.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the de novo synthesis, isolation, and characterization of this compound, grounded in the established principles of α -lithiation of N-Boc-piperidines.

Physicochemical Profiling

Understanding the fundamental properties of the target molecule is essential for downstream purification and assay development. The table below summarizes the core quantitative data for **2-(2-Butoxyethyl)piperidine hydrochloride**.

Property	Value / Description	Analytical Implication
IUPAC Name	2-(2-butoxyethyl)piperidine;hydrochloride	Nomenclature standard for regulatory filing.
CAS Registry Number	1220030-28-3	Primary identifier for sourcing and safety data.
Molecular Formula	C ₁₁ H ₂₄ ClNO	Indicates the presence of the HCl salt form.
Molecular Weight	221.77 g/mol	Required for precise stoichiometric calculations.
Form	Solid (typically crystalline)	Amenable to purification via recrystallization.
Solubility	H ₂ O, Methanol, DMSO	High aqueous solubility due to the hydrochloride salt.
Structural Features	Secondary amine (salt), aliphatic ether	The ether oxygen acts as a hydrogen bond acceptor.

Synthetic Strategy & Mechanistic Causality

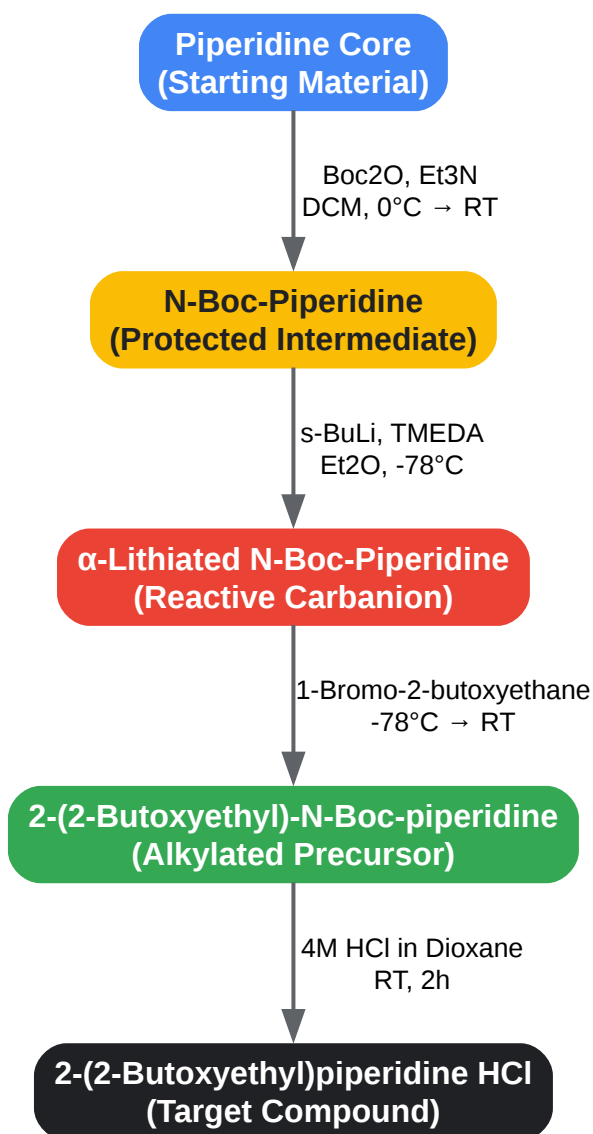
The synthesis of 2-substituted piperidines presents a unique challenge due to the lack of inherent reactivity at the unactivated sp³ carbons adjacent to the nitrogen. The most robust, modern approach relies on the directed α -lithiation of N-Boc-piperidine[1].

The Causality of Reagent Selection

- The Base (s-BuLi): Standard n-BuLi is overly nucleophilic and insufficiently basic, often leading to undesired nucleophilic attack on the Boc carbonyl. Conversely, t-BuLi is excessively reactive and can degrade ethereal solvents. s-BuLi provides the optimal balance of steric hindrance and kinetic basicity required to abstract the equatorial α -proton[1].

- The Ligand (TMEDA): Organolithiums exist as unreactive hexamers in non-polar solvents. The addition of tetramethylethylenediamine (TMEDA) breaks these aggregates into highly reactive monomers/dimers. Furthermore, TMEDA coordinates with the lithium ion, which is simultaneously chelated by the Boc carbonyl oxygen, directing the deprotonation exclusively to the α -position[2].
- The Solvent (Diethyl Ether): While THF is a common solvent for organometallics, it coordinates too strongly to lithium. In the context of N-Boc-piperidine lithiation, Et₂O is strictly required because it provides a weaker background coordination, allowing the TMEDA/Boc-directed transition state to dominate[3].

Synthetic Workflow Diagram



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Synthetic workflow for 2-(2-Butoxyethyl)piperidine HCl via α -lithiation.

Validated Experimental Protocol

The following methodology outlines the step-by-step synthesis of **2-(2-Butoxyethyl)piperidine hydrochloride**. This protocol is designed as a self-validating system to ensure high fidelity at each intermediate stage.

Phase 1: α -Lithiation of N-Boc-Piperidine

Objective: Generate the reactive dipole-stabilized carbanion without degrading the Boc protecting group[3].

- Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-piperidine (1.0 equiv, 10 mmol) and anhydrous TMEDA (1.2 equiv, 12 mmol) to anhydrous diethyl ether (Et₂O, 0.2 M concentration).
- Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate strictly to -78°C for 15 minutes. Causality: Temperatures above -60°C will result in the organolithium attacking its own Boc group, leading to ring-opening or decomposition.
- Lithiation: Dropwise add s-BuLi (1.4 M in cyclohexane, 1.2 equiv, 12 mmol) over 20 minutes via syringe pump. Stir the resulting solution at -78°C for 3 hours.
- Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench immediately in MeOD. Analyze via GC-MS. Success criteria: The presence of a molecular ion peak shifted by +1 Da (M++1) for >90% of the mass envelope confirms successful deuterium incorporation and thus, successful lithiation[2].

Phase 2: Electrophilic Alkylation

Objective: Install the 2-butoxyethyl side chain.

- Electrophile Addition: To the -78°C solution of the lithiated intermediate, add 1-bromo-2-butoxyethane (1.5 equiv, 15 mmol) dropwise over 15 minutes.

- **Equilibration:** Maintain the reaction at -78°C for 1 hour, then slowly remove the cooling bath, allowing the reaction to warm to room temperature over 4 hours. **Causality:** Slow warming ensures the alkylation outcompetes any thermal degradation pathways of the organolithium species.
- **Quench & Extraction:** Quench the reaction with saturated aqueous NH_4Cl (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- **Purification:** Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 2-(2-Butoxyethyl)-N-Boc-piperidine.

Phase 3: Deprotection and Salt Formation

Objective: Cleave the Boc group and precipitate the target hydrochloride salt.

- **Deprotection:** Dissolve the purified 2-(2-Butoxyethyl)-N-Boc-piperidine in a minimal amount of anhydrous dichloromethane (DCM).
- **Acidification:** Add 4M HCl in dioxane (10 equiv) dropwise at room temperature. Stir for 2 hours. **Causality:** Anhydrous HCl in dioxane is preferred over aqueous TFA or HCl because it directly yields the hydrochloride salt without requiring a subsequent ion-exchange step, and prevents hydrate formation.
- **Isolation:** The product, **2-(2-Butoxyethyl)piperidine hydrochloride**, will precipitate as a white solid. Evaporate the volatiles under a stream of nitrogen. Triturate the solid with cold diethyl ether, filter, and dry under high vacuum to yield the analytically pure target compound.

Analytical Characterization Standards

To confirm the identity and purity of the synthesized **2-(2-Butoxyethyl)piperidine hydrochloride**, the following analytical signatures must be verified:

- **^1H NMR (400 MHz, D_2O):** Look for the diagnostic shift of the α -proton on the piperidine ring. Due to the adjacent nitrogen and the inductive effect of the newly attached alkyl chain, this proton will appear as a complex multiplet around 3.2 - 3.5 ppm. The terminal methyl group of the butoxy chain will appear as a clear triplet near 0.9 ppm.

- ¹³C NMR (100 MHz, D₂O): The carbon adjacent to the nitrogen (C₂) will resonate downfield (approx. 55-60 ppm). The ether carbons (-CH₂-O-CH₂-) will present distinct signals between 68-72 ppm.
- LC-MS (ESI⁺): The mass spectrum must show an [M+H]⁺ peak at m/z 186.18 (corresponding to the free base C₁₁H₂₃NO + H⁺). The chloride counterion is not detected in positive ion mode.

References

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